molecular formula C9H10N6O B606499 4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol CAS No. 140651-18-9

4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol

カタログ番号 B606499
CAS番号: 140651-18-9
分子量: 218.22
InChIキー: AYZRKFOEZQBUEA-OUKQBFOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” is a type of arylazo-3,5-diamino-1H-pyrazole . It has been studied for its inhibitory effects on cell division protein kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .


Synthesis Analysis

While specific synthesis details for “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, a related compound, diazenyl schiff bases, have been synthesized by the reaction of salicylaldehyde containing azo dyes with various substituted aniline derivatives in the presence of acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” has been studied using x-ray diffraction . The compound has been found to interact with CDK2 in a monomeric form .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, it’s worth noting that phenol-based compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution .

科学的研究の応用

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

Cdk9 Inhibitor II, also known as CAY10574, has been identified as a significant therapeutic target in cancer research due to its role in regulating transcriptional elongation. Aberrations in CDK9 activity are observed in various cancers, making it an attractive target for therapy .

Methods of Application

Researchers have developed small-molecule CDK9 inhibitors and new strategies like proteolysis targeting chimeras (PROTACs) to modulate CDK9 activity. These compounds are tested in vitro using cancer cell lines and in vivo in animal models to assess their efficacy in inhibiting tumor growth .

Results and Outcomes

Studies have shown that CDK9 inhibition can lead to a reduction in MCL-1 and cFLIP anti-apoptotic proteins, inducing cell death primarily through intrinsic apoptosis. This approach has displayed efficacy in chemotherapy-resistant cells and has been effective in reducing tumor growth and improving survival in various cancer models .

Application in Lung Cancer Therapy

Scientific Field

Pulmonology and Oncology

Summary of Application

CDK9 Inhibitor II has been tested as a therapy for small cell lung cancer (SCLC), a highly aggressive neuroendocrine carcinoma. The inhibitor has shown potential in overcoming resistance to first-line therapies .

Methods of Application

The inhibitor was tested on a panel of mouse and human SCLC cell lines, and its efficacy was evaluated in vivo using autochthonous and syngeneic SCLC models .

Results and Outcomes

The inhibitor led to a significant reduction in MCL-1 and cFLIP levels and induced apoptosis. It effectively reduced tumor growth and improved survival rates in SCLC models, suggesting its promise as a therapeutic agent against SCLC, particularly in chemo-refractory or resistant cases .

Application in MCL Treatment

Scientific Field

Hematology

Summary of Application

CDK9 inhibitors have been explored for their therapeutic potential in treating mantle cell lymphoma (MCL), a type of non-Hodgkin lymphoma .

Methods of Application

Inhibitors like AZD4573 and enitociclib have been tested in preclinical MCL models to assess their safety and efficacy. These studies involve cell viability assays, apoptosis assays, and western blots to determine the mechanism of action in MCL cells .

Results and Outcomes

The inhibitors have been found safe and effective in preclinical models, demonstrating their potential as promising therapeutic targets for MCL treatment. Clinical investigations are underway to further assess their efficacy and safety .

Application in Phosphorylation Research

Scientific Field

Biochemistry

Summary of Application

CDK9 Inhibitor II plays a crucial role in phosphorylation research, particularly in understanding the regulation of RNA polymerase II (RNAPII) pause-release, which is essential for transcriptional control .

Methods of Application

The inhibitor is used to induce longer pausing of RNAPII enzymes, allowing researchers to study the differential response of genes to CDK9 inhibition .

Results and Outcomes

The research has revealed that different genes respond variably to CDK9 inhibition, with some remaining paused for longer periods. This has implications for understanding transcriptional regulation and the development of targeted therapies .

Application in Neuroendocrine Carcinoma Treatment

Summary of Application

CDK9 Inhibitor II has shown effectiveness in treating neuroendocrine carcinomas, including small cell lung cancer, by targeting transcriptional dysregulation .

Methods of Application

The inhibitor’s tumoricidal activity is assessed in cell lines and animal models, focusing on its impact on key anti-apoptotic proteins and its ability to induce intrinsic apoptosis .

Results and Outcomes

The inhibitor has demonstrated high efficacy in reducing tumor growth and improving survival in SCLC models, indicating its potential as a therapeutic agent for neuroendocrine carcinomas .

Application in Transcriptional Regulation

Scientific Field

Molecular Biology

Summary of Application

CDK9 Inhibitor II is pivotal in studying transcriptional regulation due to its role in controlling RNA Pol II pausing and transcriptional elongation .

Methods of Application

The inhibitor is utilized in various in vitro and in vivo models to observe its effects on gene expression, particularly on transcriptional and cell-cycle regulators .

Results and Outcomes

Studies have shown that targeting CDK9 can synergize with other inhibitors to drive tumor regression in resistant cancer models, providing insights into overcoming drug resistance in cancer therapy .

These applications highlight the versatility and potential of CDK9 Inhibitor II in advancing scientific research across multiple fields, particularly in oncology. The compound’s ability to modulate transcriptional processes makes it a valuable tool in the development of targeted cancer therapies.

Application in Acute Myeloid Leukemia (AML) Therapy

Scientific Field

Hematology and Oncology

Summary of Application

Cdk9 Inhibitor II, specifically voruciclib, has been evaluated in combination with venetoclax for the treatment of relapsed and refractory AML. This combination aims to address resistance mechanisms to standard-of-care therapies .

Methods of Application

The clinical study involves administering voruciclib in combination with venetoclax to patients with AML. The study assesses anti-leukemic activity, decreases in Mcl-1, and evaluates safety and toxicity profiles .

Results and Outcomes

Preliminary results have shown promising anti-leukemic activity across multiple heavily pretreated patients, with anticipated decreases in Mcl-1 and no evidence of overlapping toxicity. The study is ongoing to further evaluate the efficacy and safety of this combination therapy .

Application in Multiple Myeloma Treatment

Summary of Application

CDK9 inhibitors have emerged as potential agents to overcome resistance and prolong survival in patients with multiple myeloma, a hematological malignancy characterized by monoclonal plasma cell growth .

Methods of Application

CDK9 inhibitors have been tested in dose-dependent cytotoxicity assays on resistant cell lines and have shown effectiveness in cell lines with unfavorable prognostic factors .

Results and Outcomes

The application of CDK9 inhibitors has led to apoptosis, tumor growth inhibition, and tumor mass reduction. Synergistic effects with other drugs like venetoclax, bortezomib, lenalidomide, or erlotinib have been observed and are awaiting verification in clinical trials .

These additional applications demonstrate the broad potential of Cdk9 Inhibitor II in the treatment of various hematological malignancies and its role in overcoming drug resistance, which is a significant challenge in cancer therapy.

Application in Cardiac Fibrosis

Scientific Field

Cardiology

Summary of Application

Cdk9 Inhibitor II has been investigated for its potential to treat cardiac fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins in the heart, leading to impaired cardiac function .

Methods of Application

The inhibitor has been used in preclinical studies involving animal models of cardiac fibrosis. Researchers have examined its effects on fibroblast proliferation, collagen deposition, and overall cardiac function .

Results and Outcomes

The studies have shown that Cdk9 Inhibitor II can reduce fibroblast activation and collagen synthesis, leading to a decrease in fibrotic tissue formation and an improvement in cardiac function. These findings suggest a promising therapeutic avenue for the treatment of cardiac fibrosis .

Application in Neurological Disorders

Scientific Field

Neurology

Summary of Application

Cdk9 Inhibitor II is being studied for its role in neurological disorders, particularly those involving dysregulation of gene expression, such as Huntington’s disease and amyotrophic lateral sclerosis (ALS) .

Methods of Application

In vitro and in vivo models of these diseases are used to assess the inhibitor’s ability to modulate gene expression and its effects on neuronal survival and function .

Results and Outcomes

Preliminary results indicate that Cdk9 Inhibitor II can positively affect neuronal health by modulating gene expression patterns associated with disease progression, offering a potential new approach to treating these challenging neurological conditions .

Application in Anti-Viral Research

Scientific Field

Virology

Summary of Application

Cdk9 Inhibitor II has been explored for its anti-viral properties, particularly against HIV, where it may interfere with the virus’s ability to hijack the host’s transcriptional machinery .

Methods of Application

The inhibitor’s efficacy is tested in cell cultures infected with HIV, examining its impact on viral replication and transcriptional control of viral genes .

Results and Outcomes

Studies have demonstrated that Cdk9 Inhibitor II can significantly reduce viral replication by inhibiting the transcriptional activity of HIV, highlighting its potential as an anti-viral agent .

将来の方向性

While specific future directions for “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, a related compound, “3-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenoxy}propane-1,2-diol”, has been designed to be a black quencher of pyrene fluorescence, serving as a membrane-bound probe . This suggests potential applications in the study of protein/membrane interactions and the lateral organization of membranes .

特性

IUPAC Name

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZRKFOEZQBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901895
Record name NoName_1070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol

CAS RN

140651-18-9
Record name CAN-508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAN-508
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAN-508
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol
Reactant of Route 3
Reactant of Route 3
4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol
Reactant of Route 4
4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol
Reactant of Route 5
4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol
Reactant of Route 6
Reactant of Route 6
4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。